3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a unique combination of a methoxy-substituted oxazole ring and a trifluorophenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Amidation: The final step involves the reaction of the methoxy-substituted oxazole with 3,4,5-trifluoroaniline under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The trifluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxy-1,2-oxazol-5-yl)-N-phenylpropanamide: Lacks the trifluorophenyl group.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4-difluorophenyl)propanamide: Contains fewer fluorine atoms.
Uniqueness
The presence of the trifluorophenyl group in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H11F3N2O3 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C13H11F3N2O3/c1-20-12-6-8(21-18-12)2-3-11(19)17-7-4-9(14)13(16)10(15)5-7/h4-6H,2-3H2,1H3,(H,17,19) |
InChI Key |
LDTSQYVXXOWBOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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